2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid
Overview
Description
2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 . It has garnered significant attention in scientific research over the years.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO4S/c1-10-12(14(16)17)8-5-9-13(10)15-20(18,19)11-6-3-2-4-7-11/h2-9,15H,1H3,(H,16,17) and the InChI key is JKTBTRMZDGNWEB-UHFFFAOYSA-N .Scientific Research Applications
-
Synthesis of Novel Valine-Derived Compounds
- Field : Organic Chemistry
- Application : This compound is used in the multi-step synthesis of novel valine-derived compounds, including N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .
- Results : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .
-
Polymorphism of Phenylaminobenzoic Acids
- Field : Crystallography
- Application : This compound is used to probe the effect of substitution on the benzoic acid ring on the polymorphism of phenylaminobenzoic acids .
- Method : Five 3-methyl-2-(phenylamino)benzoic acids (MPABAs) were synthesized. A preliminary polymorph screen was conducted .
- Results : The screen led to one form for compounds 1–4 and three forms and a solvate (5-I, 5-II, 5-III, and 5-S) for compound 5 .
- Synthesis of Antimicrobial Compounds
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of a series of 2-amino benzoic acid derivatives, which were evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
- Method : A series of 2-amino benzoic acid derivatives were synthesized and their structures were confirmed by spectral data and elemental analysis results .
- Results : The synthesized compounds were found to be bacteriostatic and fungistatic in action. QSAR studies indicated that multi-target model was effective in describing the antimicrobial activity .
properties
IUPAC Name |
3-(benzenesulfonamido)-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-12(14(16)17)8-5-9-13(10)15-20(18,19)11-6-3-2-4-7-11/h2-9,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBTRMZDGNWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.